Cyanomethyl 4-(quinolin-2-yl)benzoate
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Overview
Description
Cyanomethyl 4-(quinolin-2-yl)benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which combines a quinoline moiety with a benzoate ester, potentially offering a range of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 4-(quinolin-2-yl)benzoate typically involves the esterification of 4-(quinolin-2-yl)benzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 4-(quinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Cyanomethyl 4-(quinolin-2-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antitumor, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with different biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyanomethyl 4-(quinolin-2-yl)benzoate involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it useful in the development of antitumor and antimicrobial agents. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that forms the backbone of many biologically active compounds.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Uniqueness
Cyanomethyl 4-(quinolin-2-yl)benzoate is unique due to its combined structure of quinoline and benzoate ester, which may offer enhanced biological activity and specificity compared to other similar compounds. The presence of the cyanomethyl group can also influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
61781-57-5 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
cyanomethyl 4-quinolin-2-ylbenzoate |
InChI |
InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2 |
InChI Key |
CEXRYUUSYKDCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N |
Origin of Product |
United States |
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